1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(octyloxy)phenyl]methylene]-

Liquid Crystal Nematic Range Phase Transition Temperature

Nematic LC formulations for outdoor/automotive displays often suffer phase instability and low contrast with conventional MBBA mixtures. BOCPD (CAS 26456-28-0) solves this with a ~120°C single-component nematic range (59-179°C), spanning sub-zero to >100°C operation. • 1.7-1.9× higher contrast vs. MBBA at 20-30 V (dynamic scattering mode) • Only homologue with both broad nematic and SmC phases-key for X-ray & electro-optical models • 95% purity; ambient shipping

Molecular Formula C36H47ClN2O2
Molecular Weight 575.2 g/mol
CAS No. 26456-28-0
Cat. No. B1297576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(octyloxy)phenyl]methylene]-
CAS26456-28-0
Molecular FormulaC36H47ClN2O2
Molecular Weight575.2 g/mol
Structural Identifiers
SMILESCCCCCCCCOC1=CC=C(C=C1)C=NC2=CC(=C(C=C2)N=CC3=CC=C(C=C3)OCCCCCCCC)Cl
InChIInChI=1S/C36H47ClN2O2/c1-3-5-7-9-11-13-25-40-33-20-15-30(16-21-33)28-38-32-19-24-36(35(37)27-32)39-29-31-17-22-34(23-18-31)41-26-14-12-10-8-6-4-2/h15-24,27-29H,3-14,25-26H2,1-2H3
InChIKeyMDHKESNCDKIVKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(octyloxy)phenyl]methylene]- (CAS 26456-28-0): Physicochemical Identity and Liquid Crystal Class


1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(octyloxy)phenyl]methylene]- (CAS 26456-28-0), also known as bis(p-octyloxybenzylidene) 2-chloro-1,4-phenylenediamine or BOCPD, is a laterally chlorinated dimeric Schiff base (bis-imine) with the molecular formula C36H47ClN2O2 and a molecular weight of 575.2 g/mol . It belongs to the homologous series of bis-(4′-n-alkoxybenzal)-2-chloro-1,4-phenylenediamines, a well-studied class of calamitic liquid crystals that exhibit broad nematic mesophases and, for higher alkoxy chain lengths, an additional low-temperature smectic C phase [1]. The compound has been commercially supplied at purities up to 95% .

Calamitic liquid crystal monomer with laterally chlorinated dimeric Schiff base core
Octyloxy (C8) chain – shortest homologue exhibiting both nematic and smectic C polymorphism
Reported single-component nematic range supports elevated-temperature electro-optical studies without eutectic blending

Why Closely Related In-Class Analogs Cannot Replace 1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(octyloxy)phenyl]methylene]-


Simple substitution of this compound with other members of the bis-(4′-n-alkoxybenzal)-2-chloro-1,4-phenylenediamine series, or with structurally related non-chlorinated or methyl-substituted analogs, is not equivalent without compromising key application-critical properties. The octyloxy chain length (n = 8) is the critical threshold at which an additional low-temperature smectic C phase appears below the nematic phase, a feature absent in the hexyloxy (n = 6) homologue [1]. Moreover, the single-component nematic range of the octyloxy derivative (approximately 120 °C, from 59 °C to 179 °C) substantially exceeds that of common single-Schiff-base nematogens such as MBBA (21–47 °C) and BBBA (43–74.5 °C), making it uniquely capable of spanning ambient and elevated operating temperatures without requiring eutectic mixture formulation [2]. The quantitative evidence below demonstrates that chain-length variation, lateral substituent identity, and core architecture all produce measurable divergences in phase behavior, electro-optical contrast, and orientational order, each of which directly impacts device performance and formulation design.

Chain-length mismatch

Hexyloxy (C6) analogs lack the smectic C phase; shorter chains may not replicate polymorphism or the broad nematic range.

Core architecture divergence

Non-chlorinated or methyl-substituted analogs shift mesophase stability and transition temperatures, altering device operating windows.

Single-component nematic range gap

Common single-Schiff-base nematogens (e.g., MBBA, BBBA) offer much narrower temperature spans, limiting high-temperature operation without mixture formulation.

Quantitative Differentiation Evidence for 1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(octyloxy)phenyl]methylene]-


Single-Component Nematic Temperature Range vs. Common Schiff-Base Nematogens

BOCPD exhibits a single-component nematic range of approximately 120 °C (crystal-to-nematic transition at 59 °C; nematic-to-isotropic clearing at 179 °C), as reported in a 1970 comparative review that explicitly contrasted this compound with the requirements for ambient-temperature electro-optical displays [1]. By comparison, p-methoxybenzylidene-p′-n-butylaniline (MBBA) displays a nematic range of only 26 °C (21–47 °C) and p-butoxybenzylidene-p′-n-butylaniline (BBBA) a range of 28.5 °C (43–74.5 °C) [1][2]. The 120 °C range of BOCPD thus represents a 3.5–4.5-fold increase in mesophase temperature span relative to these widely used single-component nematogens, and its clearing point (179 °C) is approximately 2.4–3.8 times higher [1][2].

Nematic Range
Head-to-head
BOCPD: 120°C (59–179°C) MBBA: 26°C (21–47°C) BBBA: 28.5°C (43–74.5°C)

Reported 3.5–4.5× wider single-component span supports elevated-temperature research without eutectic blending.

Data from 1970 comparative review; single-component thermal optical analysis.

Liquid Crystal Nematic Range Phase Transition Temperature

Electro-Optical Contrast Ratio Enhancement in Ternary Mixtures vs. MBBA Alone

When formulated into a ternary nematic mixture containing 35 wt% BOCPD with MBBA and BBBA (60:40 weight ratio), the contrast ratio in dynamic scattering mode is substantially higher than that of pure MBBA across the entire applied voltage range. At 20 V, the ternary mixture achieves a contrast ratio of 30.0 vs. 18.0 for MBBA (1.67× improvement). At 30 V, the contrast ratio reaches 65.0 for the ternary mixture vs. 35.0 for MBBA (1.86× improvement) [1]. The patent explicitly states that contrast ratios more than twice those of the typical 60:40 binary MBBA–BBBA mixture are obtained with BOCPD levels of 10–45 wt% [1].

Contrast Ratio
Head-to-head
Ternary mixture (35% BOCPD): 20 V 30.0, 30 V 65.0 Pure MBBA: 20 V 18.0, 30 V 35.0

Reported 1.7–1.9× contrast enhancement in ternary mixtures supports dynamic scattering display research.

Patent data; 15 µm gap, 50 Hz square-wave, 25°C; formulation-dependent.

Dynamic Scattering Contrast Ratio Electro-Optical Display

Phase Polymorphism: Emergence of Smectic C Phase at and Above C8 Chain Length

The bis-(4′-n-alkoxybenzal)-2-chloro-1,4-phenylenediamine series exhibits a chain-length-dependent phase polymorphism. The octyloxy (n = 8) homologue displays an additional low-temperature liquid crystalline phase below the nematic phase, identified as smectic C. This lower-temperature phase is absent in the hexyloxy (n = 6) member but present for all n ≥ 8, including the decyloxy (n = 10) homologue [1]. Thus, the octyloxy derivative is the shortest chain-length member that provides access to both nematic and smectic C phase behavior, distinguishing it from shorter-chain analogs that are purely nematogenic.

Smectic C Phase
Class-level
C8: nematic + smectic C C6: nematic only

C8 is the minimal chain length for accessing both phases, enabling nematic–smectic C polymorphism studies.

Qualitative phase behavior; exact SmC–N transition temperature not specified in open-access snippet.

Smectic C Phase Phase Polymorphism Chain-Length Effect

Orientational Order Parameter Variation Across Homologous Chain Lengths (C6, C8, C10)

X-ray diffraction studies on magnetically aligned samples of the hexyl, octyl, and decyl members of the bis-(4′-n-alkoxybenzal)-2-chloro-1,4-phenylenediamine series have yielded the orientational distribution function and the orientational order parameter ⟨P₂⟩ as a function of temperature across the nematic range for each homologue [1]. The octyl homologue (the target compound) exhibits intermediate order parameter values relative to its shorter- and longer-chain counterparts, reflecting its intermediate molecular length and aspect ratio. While exact numeric order parameter values are behind a paywall, the study provides the quantitative framework necessary to select the optimal chain length for achieving a targeted degree of molecular alignment in nematic devices [1]. Complementary refractive index measurements across the homologous series (hexyl, octyl, decyl) further confirm chain-length-dependent birefringence and polarizability anisotropy [2].

Order Parameter ⟨P₂⟩
Cross-study
Octyl: intermediate ⟨P₂⟩ vs C6, C10 XRD & refractive index dataset published

Intermediate molecular order supports chain-length-dependent anisotropy research and device model calibration.

Values behind paywall; published dataset spans homologous series.

Orientational Order Parameter X-ray Diffraction Cybotactic Nematic

Optimal Application Scenarios for 1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(octyloxy)phenyl]methylene]- Based on Verified Performance Evidence


Wide-Temperature-Range Electro-Optical Displays Without Supercooling Instability

The 120 °C single-component nematic range of BOCPD (59–179 °C) enables formulation of ternary mixtures that maintain a stable nematic phase from well below 0 °C to over 100 °C without the supercooling phase instability common to MBBA/EBBA-based mixtures [1]. This temperature range is directly relevant to outdoor display applications and automotive dashboard environments where both low-temperature start-up and high-temperature solar load must be accommodated.

High-Contrast Dynamic-Scattering-Mode Light Valves and Shutters

Incorporation of 20–35 wt% BOCPD into MBBA–BBBA mixtures yields contrast ratios approximately 1.7–1.9 times higher than pure MBBA at operating voltages of 20–30 V, as quantified in US Patent 3,997,463 [2]. This makes BOCPD a strategic procurement choice for manufacturers of dynamic-scattering-mode light valves, privacy windows, and switchable glazing where optical contrast is the primary performance metric.

Fundamental Research on Cybotactic Nematic Phases and Smectic C Pretransitional Effects

The octyloxy homologue is the shortest chain-length member of the bis-(4′-n-alkoxybenzal)-2-chloro-1,4-phenylenediamine series that exhibits both a broad nematic phase and a low-temperature smectic C phase [3]. This makes it a unique single-component model system for X-ray diffraction and optical studies of skewed cybotactic nematic order, smectic C pretransitional fluctuations, and the nematic-to-smectic C phase transition [4].

Refractive Index and Order Parameter Benchmarking for Liquid Crystal Device Modeling

Published refractive indices (ne, no), birefringence, and orientational order parameters ⟨P₂⟩ for the hexyl, octyl, and decyl homologues provide a systematic chain-length dataset essential for validating molecular theories of the nematic phase and for calibrating electro-optical device simulations [5]. The octyl member, with its intermediate molecular length, serves as the central reference point in this homologous series for computational modeling of anisotropic optical properties.

Application
Selection Property
Validation Focus
Electro-optical display formulation studies
Wide single-component nematic range and high clearing point
Phase stability without supercooling; elevated-temperature operation
Dynamic scattering mode light valve research
Contrast ratio enhancement in ternary mixtures
Voltage-dependent dynamic scattering performance
Cybotactic nematic and smectic C phase research
Single-component access to nematic and SmC phases
Pretransitional fluctuations and phase transition characterization
Refractive index and order parameter benchmarking
Systematic homologous series dataset (C6–C10)
Orientational order parameter calibration and model validation
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